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Feature Dorsomorphin LDN-193189

Primary Target BMP type I receptors (ALK2, ALK3,
ALK6), ActRIIA, AMPK [1] [2]

BMP type I receptors (ALK2, ALK3) [3]
[2]

IC50 for ALK2 Not precisely quantified, but
significantly higher than LDN-193189

[2]

5 nM [3]

IC50 for ALK3 Not precisely quantified, but

significantly higher than LDN-193189
[2]

30 nM [3]

Specificity Lower; known to inhibit AMPK, VEGFR,
and PDGFR [2]

Higher; a derivative designed for
improved specificity to BMP receptors [2]

Key
Experimental
Findings

Inhibits GDF8-induced Smad2/3
signaling; suppresses DKK-1 in breast

cancer cells; inhibits EMT in prostate
cancer cells [1] [4] [5]

More effectively inhibits BMP-induced
Smad and non-Smad (p38, Akt)

pathways; promotes definitive endoderm
differentiation in stem cells [6] [2]

Detailed Experimental Evidence and Protocols
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The data in the table is supported by several key studies that provide insight into the experimental

approaches used to compare these inhibitors.

In Vitro Signaling Pathway Inhibition: A direct side-by-side comparison in C2C12 myoblast cells

demonstrated that both dorsomorphin and LDN-193189 inhibit BMP-mediated phosphorylation of

Smad1/5/8, p38, and Akt. However, the study concluded that LDN-193189 achieves this inhibition

more efficiently than dorsomorphin [2].

Protocol Summary: C2C12 cells were starved in serum-free DMEM for 5 hours, pre-treated
with either inhibitor for 30 minutes, and then stimulated with BMP2, BMP6, or GDF5. Protein

lysates were analyzed by Western blot using antibodies against phosphorylated Smad1/5/8,
p38, and Akt [2].

Structural and Binding Studies: Research has provided a molecular basis for dorsomorphin's

activity, showing it binds not only to type I receptors but also directly to the type II receptor ActRIIA.

The co-crystal structure of dorsomorphin bound to ActRIIA was determined, confirming this

mechanism [1]. LDN-193189, sharing a similar core structure, was developed to have a higher affinity

and specificity for the BMP type I receptors [2].

Application in Stem Cell Differentiation: A 2024 study designed a highly efficient, growth factor-

free system for differentiating human pluripotent stem cells into definitive endoderm. This system used

LDN-193189 as one of the four key components, identifying it as the most potent and reproducible

small-molecule inducer for this process after high-throughput screening of 735 compounds [6].

Research Considerations

When planning your experiments, it's crucial to consider the broader context of these inhibitors' effects.

Critical In Vivo Finding: While LDN-193189 is a potent tool for in vitro studies, one investigation

into breast cancer bone metastasis reported a surprising result. Systemic treatment with LDN-193189

in a mouse model significantly enhanced metastasis development [7]. This highlights that the

biological effects can be highly context-dependent and that in vitro potency does not always translate

directly to predictable in vivo outcomes.
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Pathway Context: The following diagram illustrates the key signaling pathways these inhibitors

affect, which will help in designing your experiments and interpreting results.
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In summary, for research requiring high potency and greater specificity in blocking BMP type I receptor

signaling, LDN-193189 is the superior choice. However, if your work involves pathways where

dorsomorphin's broader kinase inhibition profile (including AMPK) is relevant, it may still be a suitable

tool, provided its off-target effects are accounted for.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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